molecular formula C11H7ClN4 B8551144 4-chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine

4-chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B8551144
M. Wt: 230.65 g/mol
InChI Key: ZUCMUUMUEOALJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrazolo[3,4-d]pyrimidine,4-chloro-3-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a pyrazolo[3,4-d]pyrimidine core substituted with a chloro group at the 4-position and a phenyl group at the 3-position. These structural attributes contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine,4-chloro-3-phenyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with β-dicarbonyl compounds, followed by chlorination and subsequent functionalization with a phenyl group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization and chlorination steps .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1H-Pyrazolo[3,4-d]pyrimidine,4-chloro-3-phenyl- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield amino derivatives, while oxidation can produce N-oxide derivatives .

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidine,4-chloro-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound induces cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate other signaling pathways involved in cell proliferation and survival, contributing to its therapeutic effects .

Comparison with Similar Compounds

1H-Pyrazolo[3,4-d]pyrimidine,4-chloro-3-phenyl- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrazolo[3,4-d]pyrimidine,4-chloro-3-phenyl- lies in its specific substitution pattern, which imparts distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C11H7ClN4

Molecular Weight

230.65 g/mol

IUPAC Name

4-chloro-3-phenyl-2H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C11H7ClN4/c12-10-8-9(7-4-2-1-3-5-7)15-16-11(8)14-6-13-10/h1-6H,(H,13,14,15,16)

InChI Key

ZUCMUUMUEOALJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NN2)N=CN=C3Cl

Origin of Product

United States

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